molecular formula C15H15F2NO B7645329 (1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol

(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol

Cat. No. B7645329
M. Wt: 263.28 g/mol
InChI Key: LCVNAACIDJZOBJ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. FPE is a chiral compound that has two enantiomers, (S)-FPE and (R)-FPE. In

Mechanism of Action

(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol acts as a selective inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol increases their concentration in the synaptic cleft, leading to increased neurotransmission. This mechanism of action is similar to that of other drugs used to treat depression and anxiety, such as selective serotonin reuptake inhibitors (SSRIs).
Biochemical and Physiological Effects
(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been shown to have various biochemical and physiological effects. In animal studies, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been shown to increase locomotor activity and to have anxiolytic and antidepressant effects. In vitro studies have shown that (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol can inhibit the uptake of norepinephrine and dopamine in cells expressing the NET and DAT transporters, respectively.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol in lab experiments is its selectivity for the NET and DAT transporters. This selectivity allows researchers to study the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol. One area of interest is the development of new drugs based on the structure of (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol. Another area of interest is the study of the role of (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, further research is needed to understand the potential toxicity of (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol and to develop methods for minimizing its toxicity in lab experiments.

Synthesis Methods

(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol can be synthesized using various methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most commonly used methods for synthesizing (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol is the asymmetric synthesis method, which involves the use of chiral reagents or catalysts to selectively produce the desired enantiomer. Another method involves the resolution of racemic mixtures using chiral chromatography or enzymatic methods.

Scientific Research Applications

(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been shown to have potential as a therapeutic agent for the treatment of various disorders, including depression, anxiety, and addiction. In neuroscience, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been used as a research tool to study the role of neurotransmitters, such as dopamine and norepinephrine, in the brain. In pharmacology, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been used to develop new drugs and to study the mechanism of action of existing drugs.

properties

IUPAC Name

(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)9-18-10-15(19)12-3-7-14(17)8-4-12/h1-8,15,18-19H,9-10H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVNAACIDJZOBJ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC[C@H](C2=CC=C(C=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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